molecular formula C10H9NO2 B13201183 7-Methoxyquinolin-3-ol

7-Methoxyquinolin-3-ol

Cat. No.: B13201183
M. Wt: 175.18 g/mol
InChI Key: YPLXVUNJJHIAGA-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-3-ol can be achieved through several methods. One common approach involves the direct oxidation of dihydroquinolinium salts. This method typically uses aryldiazonium salts, alkenes, and nitriles in a one-pot process to yield 3-hydroxyquinoline derivatives . Another method involves the Friedländer synthesis, which is a classical route for constructing quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways. In medicinal applications, it acts as an enzyme inhibitor, interfering with the activity of specific enzymes involved in disease processes. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacterial cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methoxy and a hydroxyl group, which enhances its reactivity and potential for functionalization. This dual functionality makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-methoxyquinolin-3-ol

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3

InChI Key

YPLXVUNJJHIAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)O

Origin of Product

United States

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